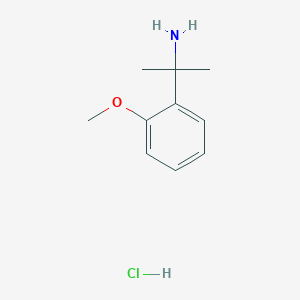

2-(2-Methoxyphenyl)propan-2-amine hydrochloride

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQHTXFCLGHENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

analytical methods for 2-(2-Methoxyphenyl)propan-2-amine hydrochloride quantification

Executive Summary

2-(2-Methoxyphenyl)propan-2-amine hydrochloride (2-MPPA-HCl) is a critical synthetic intermediate, notably serving as a structural scaffold in the synthesis of alpha-blockers like Tamsulosin. Its quantification presents specific challenges: the molecule lacks extensive conjugation (limiting UV sensitivity), possesses a basic amine center (prone to peak tailing), and exists as a hydrochloride salt (requiring specific solubility considerations).

This guide provides two validated workflows:

-

RP-HPLC (Primary Method): For purity profiling and trace quantification (0.1% – 100%).

-

Non-Aqueous Titration (Orthogonal Method): For absolute assay determination (>98% bulk purity) without reference standards.

Part 1: Analytical Strategy & Decision Matrix

The choice of method depends on the data requirement. The hydrochloride salt form necessitates specific handling to ensure free-base availability during chromatography or stoichiometric accuracy during titration.

Figure 1: Analytical Decision Tree

Caption: Workflow selection based on sensitivity requirements. HPLC is preferred for stability indicating studies; Titration for raw material release.

Part 2: Method A – RP-HPLC Protocol

Causality & Rationale:

-

Column Choice: A C18 column with high carbon load is selected to retain the small organic amine. End-capping is critical to prevent silanol interactions with the amine group, which causes tailing.

-

Mobile Phase pH: The amine (pKa ~9-10) is protonated at acidic pH. Operating at pH 3.0 ensures the molecule is fully ionized (reproducible retention) and suppresses silanol activity. Alternatively, high pH (>10) columns can be used to run the free base, but pH 3.0 is more standard for salt stability.

-

Wavelength: The 2-methoxybenzene moiety has a weak chromophore. Detection at 215 nm exploits the B-band absorption of the benzene ring for maximum sensitivity.

Experimental Parameters

| Parameter | Specification |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV-Vis / PDA at 215 nm (Reference: 360 nm) |

| Run Time | 15 minutes (Isocratic) or 25 minutes (Gradient) |

Step-by-Step Workflow

-

Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute H₃PO₄. Filter through a 0.45 µm nylon membrane.

-

Standard Preparation:

-

Weigh 50 mg of 2-MPPA-HCl reference standard into a 50 mL volumetric flask.

-

Dissolve in 50:50 Water:Acetonitrile (diluent).

-

Sonicate for 5 minutes. Make up to volume (Conc: 1000 µg/mL).

-

Dilute to working concentration (e.g., 50 µg/mL) for system suitability.

-

-

Gradient Program (Recommended for Impurity Profiling):

-

0–2 min: 90% A / 10% B (Hold for salt elution)

-

2–15 min: Linear ramp to 40% A / 60% B

-

15–20 min: Hold at 40% A / 60% B

-

20–25 min: Re-equilibrate to 90% A

-

-

System Suitability Criteria:

-

Tailing Factor (T): < 1.5 (Critical for amines)

-

Theoretical Plates (N): > 5000

-

% RSD of Area (n=6): < 2.0%

-

Part 3: Method B – Non-Aqueous Titration (Assay)

Causality & Rationale: HPLC determines purity by ratio of peaks, but it cannot easily distinguish between 99.1% and 99.9% purity due to detector linearity limits. Titration relies on the stoichiometric reaction between the amine and perchloric acid.

-

The Challenge: The sample is a hydrochloride salt (R-NH₃⁺Cl⁻). It is already protonated. It cannot be titrated directly with acid.[1]

-

The Solution: We must add Mercuric Acetate . This reagent reacts with the chloride ion to form undissociated Mercuric Chloride (HgCl₂), replacing the Cl⁻ with Acetate (CH₃COO⁻). The acetate ion acts as a strong base in glacial acetic acid and can be titrated with Perchloric Acid.

Reaction:

Protocol

Safety Warning: Mercuric Acetate is highly toxic. Perform all operations in a fume hood with appropriate PPE. Dispose of mercury waste according to strict EHS regulations.

-

Reagents:

-

0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).[2]

-

Mercuric Acetate Solution (6% w/v in Glacial Acetic Acid).

-

Indicator: Crystal Violet (0.1% in Glacial Acetic Acid) or Potentiometric Electrode (Glass-Calomel).

-

-

Procedure:

-

Accurately weigh ~200 mg of dried 2-MPPA-HCl into a 250 mL conical flask.

-

Add 50 mL of Glacial Acetic Acid. Sonicate to dissolve.

-

Add 10 mL of Mercuric Acetate solution.

-

Visual Endpoint: Add 2 drops of Crystal Violet. Titrate with 0.1 N Perchloric Acid from a blue/violet color to a persistent emerald green.

-

Potentiometric Endpoint (Preferred): Titrate to the inflection point (mV jump).

-

Perform a blank titration (solvent + mercuric acetate without sample).

-

-

Calculation:

-

Eq.Wt (2-MPPA-HCl): 201.69 g/mol (Verify specific batch MW).

-

Part 4: Method Validation & Troubleshooting

Figure 2: Troubleshooting Logic

Caption: Common failure modes and immediate corrective actions.

Linearity & Range (HPLC):

Construct a calibration curve from 10 µg/mL to 150 µg/mL. The correlation coefficient (

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography and <541> Titrimetry. USP-NF.

-

Thomas, S., et al. (2011).[4] "A validated RP-HPLC method for the determination of impurities in Tamsulosin HCl." International Journal of Chemical Research.[4] (Context: 2-MPPA is a structural analog/intermediate of Tamsulosin impurities).

-

European Pharmacopoeia (Ph. Eur.). Monograph: Amine Hydrochlorides, Non-aqueous Titration. (Standard method for halide salts of organic bases).

-

Phenomenex Application Notes. "Analysis of basic drugs using Kinetex Core-Shell Technology." (Demonstrates pH 3.0 benefits for amine peak shape).

Sources

Application Note: Experimental Design for the Characterization of 2-(2-Methoxyphenyl)propan-2-amine HCl

The following Application Note and Protocol Guide is designed for the pharmacological and toxicological characterization of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride .

Important Nomenclature Note: This compound is a hindered benzylamine derivative (specifically a cumylamine analogue). It is structurally distinct from Methoxphenidine (MXP) , which is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine.[1][2] While both contain a 2-methoxyphenyl moiety, the user-specified compound lacks the piperidine ring and the ethyl linker of the diarylethylamine class.[1] This guide treats the target as a Novel Chemical Entity (NCE) requiring de novo characterization.

Introduction & Rational Design

The compound 2-(2-Methoxyphenyl)propan-2-amine hydrochloride represents a sterically hindered primary amine within the cumylamine (

Scientific Rationale for Study:

-

Structural Novelty: The gem-dimethyl substitution at the benzylic position creates significant steric bulk, potentially conferring resistance to Monoamine Oxidase (MAO) degradation compared to non-substituted benzylamines.[1]

-

Pharmacophoric Overlap: This scaffold shares structural motifs with fragment-based NMDA receptor channel blockers (similar to the adamantane cage of memantine in terms of steric occlusion) and certain trace amine-associated receptor (TAAR) ligands.[1]

-

Toxicological Relevance: As a potential synthetic intermediate or novel psychoactive substance (NPS) precursor, its specific biological activity profile is currently undefined in public literature, necessitating a "Safety Pharmacology" approach.

Chemical Handling & Solution Preparation[1][6]

Compound Identity:

-

IUPAC Name: 2-(2-Methoxyphenyl)propan-2-amine hydrochloride[1][3]

-

Formula:

-

Molecular Weight: ~201.69 g/mol (HCl salt)

-

Appearance: White to off-white crystalline solid.[1]

Protocol A: Formulation for In Vitro and In Vivo Use

The hydrochloride salt is expected to be hydrophilic. However, the lipophilic gem-dimethyl and methoxyphenyl groups may require co-solvents for high-concentration stock solutions.[1]

| Parameter | Specification | Notes |

| Stock Solvent | DMSO (Dimethyl sulfoxide) | Prepare 10 mM stock for in vitro storage at -20°C. |

| Vehicle (In Vivo) | 0.9% Saline (Sterile) | Preferred for i.p. or s.c.[1] injection.[4][5] |

| Solubility Limit | ~10-20 mg/mL in Saline | If precipitation occurs, add 5% Tween-80 or cyclodextrin (HP- |

| pH Stability | pH 4.5 - 7.4 | Stable.[1] Avoid highly alkaline conditions to prevent free-basing and precipitation.[1] |

Critical Step: Verify the concentration of the parent amine using quantitative NMR (qNMR) or HPLC-UV prior to biological dosing, as commercial "building block" purity can vary (typically 95-98%).[1]

Phase I: In Vitro Target Profiling (Screening)[1]

Since the target is an NCE, a "fishing expedition" using high-throughput radioligand binding is required to identify the Mechanism of Action (MoA).[1]

Experimental Logic

We hypothesize three potential targets based on structure:

-

NMDA Receptor: Due to the bulky amine (channel blocker hypothesis).

-

Monoamine Transporters (DAT/NET/SERT): Due to the amphetamine-like substitution pattern (though the linker length differs).[1]

-

Sigma Receptors (

): Common off-targets for lipophilic amines.[1]

Protocol B: Radioligand Binding Screen (PDSP Standard)

Objective: Determine affinity (

-

Membrane Prep: Use HEK293 cells overexpressing human targets (e.g., hSERT, hNMDA-GluN1/GluN2B).[1]

-

Competition Assay:

-

Data Analysis:

Visualization: Screening Workflow

Caption: Logic flow for identifying the primary biological target of the NCE. High-contrast nodes indicate critical decision points.

Phase II: Metabolic Stability (ADME)

The gem-dimethyl group may block alpha-carbon oxidation, potentially extending half-life compared to simple benzylamines.[1] However, the methoxy group is a prime target for O-demethylation.[1]

Protocol C: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

-

Incubation System: Pooled Human/Rat Liver Microsomes (HLM/RLM) or S9 fraction.

-

Cofactor: NADPH regenerating system.

-

-

Reaction:

-

Pre-incubate microsomes (0.5 mg/mL protein) with test compound (

) for 5 min at 37°C. -

Initiate with NADPH.

-

Sample timepoints: 0, 5, 15, 30, 60 min.

-

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diphenhydramine).

-

Analysis (LC-MS/MS):

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

-

Mode: Positive ESI (MRM).

-

Metabolite Scouting: Look for

(O-demethylation) and

-

Hypothesis: The major metabolite will likely be the phenol derivative (2-(2-hydroxyphenyl)propan-2-amine), which may be glucuronidated in vivo.[1]

Phase III: In Vivo Behavioral Characterization

Because the pharmacological class is unconfirmed, the Irwin Test (Comprehensive Observational Battery) is the mandatory starting point to prevent animal distress and classify the drug.

Protocol D: Modified Irwin Test (Mouse)

Subjects: C57BL/6J Mice (Male, n=6 per group). Dosing:

-

Vehicle Control (Saline).

-

Low Dose: 10 mg/kg (i.p.).

-

High Dose: 30 mg/kg (i.p.). (Stop if toxicity observed).

Observation Matrix: Record scores (0=Normal, +=Present, ++=Intense) at 15, 30, 60, 120 min post-injection.

| Domain | Signs to Monitor | Interpretation |

| Excitation | Hyperlocomotion, Rearing, Stereotypy | Suggests Dopaminergic/Stimulant activity.[1] |

| Sedation | Ptosis (droopy eyelids), Decreased tone, Ataxia | Suggests GABAergic or Anti-adrenergic activity. |

| Dissociation | Head-weaving, Circling, "Popcorn" jumping | Suggests NMDA Antagonism (PCP-like).[1] |

| Autonomic | Piloerection, Salivation, Pupil Dilation | Suggests Sympathomimetic (NE) or Cholinergic effects. |

| Toxicity | Convulsions, Tremors, Straub Tail | STOP CRITERIA. |

Protocol E: Locomotor Activity (Open Field Test)

If the Irwin test suggests stimulation or dissociation, quantify it using the Open Field Test (OFT).[1]

-

Apparatus: 40x40 cm plexiglass arena with infrared beam tracking.

-

Habituation: 30 min prior to injection.

-

Testing: Inject compound and record for 60 min.

-

Metrics:

-

Total Distance Traveled (cm).

-

Center Time (Anxiety index).

-

Vertical Activity (Rearing).

-

Self-Validating Control: If testing for NMDA antagonism, use Ketamine (10 mg/kg) as a positive control.[1] If testing for stimulation, use Amphetamine (3 mg/kg) .

Data Analysis & Reporting

All quantitative data should be reported as Mean ± SEM. Statistical significance determined by One-way ANOVA with Dunnett’s post-hoc test vs. Vehicle.

Visualization: Behavioral Decision Tree

Caption: Decision matrix for classifying the NCE based on gross behavioral observations.[1]

References

-

Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[1] Psychopharmacologia, 13(3), 222-257.[1]

-

National Institute of Mental Health (PDSP). (2024). PDSP Assay Protocols for Radioligand Binding. Psychoactive Drug Screening Program.

-

Wallach, J., et al. (2016).[6] Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021.[1]

-

PubChem. (2024).[7] Compound Summary: 2-(2-Methoxyphenyl)propan-2-amine.[1][8][3][7][9] National Library of Medicine.

-

Cayman Chemical. (2024). Safety Data Sheet Guidelines for Novel Psychoactive Substances.

Sources

- 1. DOI-NBOMe - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-(2-methoxyphenyl)propan-2-amine hydrochloride (1 x 500 mg) | Reagentia [reagentia.eu]

- 4. swgdrug.org [swgdrug.org]

- 5. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naarini Molbio Pharma [naarini.com]

- 9. echemi.com [echemi.com]

developing a standard operating procedure for 2-(2-Methoxyphenyl)propan-2-amine hydrochloride experiments

An Application Guide for the Synthesis and Analysis of 2-(2-Methoxyphenyl)propan-2-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive standard operating procedure (SOP) for the laboratory-scale synthesis, purification, and analytical characterization of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride. Designed for researchers, chemists, and drug development professionals, this guide emphasizes safety, procedural logic, and robust analytical validation. The protocols herein are structured to be self-validating, ensuring that the identity and purity of the final compound can be rigorously confirmed. By explaining the causality behind experimental choices and grounding protocols in authoritative references, this guide serves as a practical tool for the successful execution of experiments involving this compound.

Introduction and Compound Profile

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a primary amine salt with potential applications as an intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a methoxy-substituted phenyl ring and a tertiary carbon attached to the amine, presents specific considerations for its synthesis and handling. Accurate and reliable experimental procedures are paramount for obtaining this compound with high purity for further applications.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(2-methoxyphenyl)propan-2-amine;hydrochloride | [1] |

| CAS Number | 1338222-50-6 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO | [1][2] |

| Molecular Weight | 201.69 g/mol | [1] |

| Appearance | Solid (typical for hydrochloride salts) | Inferred |

| Purity (Typical) | >95% | [1][2] |

| InChI Key | YHQHTXFCLGHENC-UHFFFAOYSA-N |[1] |

Hazard Analysis and Safety Protocols

Working with any chemical intermediate requires a stringent adherence to safety protocols. The hydrochloride salt of an amine, while generally more stable than its free base, still presents hazards that must be properly managed.

Hazard Identification

Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, the primary hazards include:

-

Harmful if swallowed: The compound is classified as GHS07 (Harmful/Irritant).[1]

-

Skin and Eye Irritation: Direct contact may cause irritation or burns.[3]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(2-Methoxyphenyl)propan-2-amine hydrochloride and its precursors.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves | Provides a chemical barrier against skin contact. |

| Body Protection | Flame-retardant laboratory coat | Protects skin and clothing from spills.[4] |

| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of dust or vapors.[5] |

Emergency Procedures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1][3]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][3]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[5]

-

Spill: Evacuate the area. Wear appropriate PPE. For solid spills, pick up and arrange disposal without creating dust.[5] Prevent product from entering drains.

Synthesis of 2-(2-Methoxyphenyl)propan-2-amine Hydrochloride

The following protocol describes a representative two-step synthesis beginning with a Friedel-Crafts acylation of anisole, followed by reductive amination. This pathway is a common and logical approach for constructing the target molecule.

Synthesis Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methoxyphenyl)propan-2-amine Hydrochloride

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthetic pathway. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded solutions to common experimental hurdles. My insights are drawn from established principles of organic chemistry and practical laboratory experience to ensure you can confidently diagnose and resolve issues in your synthesis.

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during the synthesis, organized by the observable symptom. For each issue, we will explore the probable causes and provide actionable, step-by-step solutions.

Symptom 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most common yet frustrating outcomes. The root cause often lies in the initial reaction steps. Let's dissect the potential issues, assuming a common synthetic route such as the Ritter reaction or reductive amination.

Question: My reaction has stalled, and I'm observing a very low yield of the desired amine. What are the likely causes and how can I improve the conversion?

Answer:

A low yield in this synthesis can often be traced back to several critical factors, primarily related to the stability of intermediates and the potency of your reagents. Let's consider a plausible synthetic route, the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.[1][2]

Potential Causes & Solutions:

-

Incomplete Carbocation Formation: The Ritter reaction hinges on the formation of a stable tertiary carbocation from a corresponding alcohol or alkene.[3][4] If this carbocation is not generated efficiently, the reaction will not proceed.

-

Troubleshooting:

-

Acid Strength and Concentration: Ensure you are using a sufficiently strong and concentrated acid, such as sulfuric acid. The acid acts as a catalyst to facilitate the departure of the leaving group (e.g., water from an alcohol) to form the carbocation.[2][3]

-

Substrate Quality: Verify the purity of your starting material (e.g., 2-(2-methoxyphenyl)propan-2-ol). Contaminants can interfere with the reaction.

-

-

-

Instability of the Nitrilium Ion Intermediate: Following the attack of the nitrile on the carbocation, a nitrilium ion is formed. This intermediate is then hydrolyzed to the amide.[4] If this intermediate is unstable or undergoes side reactions, the yield will be compromised.

-

Troubleshooting:

-

Reaction Temperature: Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction to minimize side reactions.

-

Controlled Addition: Add the acid slowly to the solution of the alcohol and nitrile to control the reaction rate and prevent overheating.

-

-

-

Inefficient Hydrolysis: The final step in the Ritter reaction is the hydrolysis of the intermediate to the amide. Incomplete hydrolysis will result in a lower yield of the desired product.

-

Troubleshooting:

-

Aqueous Work-up: Ensure a thorough aqueous work-up to facilitate complete hydrolysis.

-

Reaction Time: Allow sufficient reaction time for the hydrolysis to go to completion.

-

-

Symptom 2: Presence of Significant Impurities in the Final Product

The isolation of an impure product can complicate downstream applications and characterization. Identifying the source of these impurities is the first step toward a successful purification strategy.

Question: My final product is contaminated with significant impurities. What are the likely side products, and how can I purify my 2-(2-Methoxyphenyl)propan-2-amine hydrochloride?

Answer:

Impurities in the final product can arise from a variety of sources, including side reactions, unreacted starting materials, and byproducts from the work-up procedure. In the context of synthesizing a hindered amine like 2-(2-methoxyphenyl)propan-2-amine, several side reactions are plausible.

Common Impurities and Their Origins:

| Impurity | Probable Origin |

| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Symptom 1. |

| Dehydration Products (Alkenes) | Elimination side reaction from the tertiary carbocation intermediate, especially at higher temperatures. |

| Dimeric or Polymeric Byproducts | Intermolecular reactions between reactive intermediates. |

| Isomeric Amines | Rearrangement of the carbocation intermediate (e.g., via a 1,2-hydride or methanide shift).[3] |

| Inorganic Salts | From work-up and neutralization steps.[5][6] |

Purification Strategies:

-

Acid-Base Extraction:

-

Principle: This technique leverages the basicity of the amine product. By adjusting the pH of the aqueous phase, you can selectively partition the amine and neutral organic impurities between aqueous and organic layers.

-

Protocol:

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine, transferring it to the aqueous layer as the hydrochloride salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

-

-

-

Crystallization of the Hydrochloride Salt:

-

Principle: The hydrochloride salt of your amine is likely to be a crystalline solid with different solubility properties than the free base and impurities.[7][8]

-

Protocol:

-

Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol).[8]

-

Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

-

Collect the precipitated hydrochloride salt by filtration, wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities, and dry it under vacuum.[8]

-

-

-

Column Chromatography:

-

Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

-

Considerations: For amines, it is often beneficial to use a stationary phase that has been treated with a small amount of a basic modifier (e.g., triethylamine in the eluent) to prevent streaking and improve separation.

-

Symptom 3: Difficulty in Forming the Hydrochloride Salt

The final step of converting the free base amine to its hydrochloride salt can sometimes be problematic, leading to an oily product or poor precipitation.

Question: I am struggling to precipitate the hydrochloride salt of my amine. It either remains as an oil or does not precipitate at all. What should I do?

Answer:

The successful formation of a crystalline hydrochloride salt depends on several factors, including solvent choice, concentration, and the presence of impurities.[7]

Troubleshooting Salt Formation:

-

Solvent System: The choice of solvent is critical. You need a solvent in which the free base is soluble, but the hydrochloride salt is insoluble.

-

Recommendations:

-

Start with a non-polar solvent like diethyl ether or a mixture of diethyl ether and a slightly more polar solvent like ethyl acetate.

-

Isopropanol is often a good choice for recrystallizing amine hydrochloride salts.[8]

-

-

-

Anhydrous Conditions: Water can interfere with the crystallization process. Ensure that your solvents and the HCl solution are anhydrous.

-

Procedure:

-

Dry the purified free base amine thoroughly.

-

Use anhydrous solvents for the salt formation.

-

Employ a solution of anhydrous HCl gas in a suitable organic solvent (e.g., diethyl ether or dioxane).

-

-

-

Seeding: If the salt is reluctant to crystallize, adding a small seed crystal of the desired product can induce crystallization.

-

Trituration: If an oil forms, try triturating it with a non-polar solvent (e.g., pentane or hexane). This involves repeatedly scratching the flask's inner surface with a glass rod in the presence of the solvent, which can often induce crystallization.

-

Concentration: If the solution is too dilute, the salt may not precipitate. Carefully concentrate the solution under reduced pressure to increase the saturation.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2-(2-methoxyphenyl)propan-2-amine hydrochloride.

Q1: What is a common synthetic route for 2-(2-Methoxyphenyl)propan-2-amine?

A common and effective method is the Ritter reaction .[1][2] This reaction involves treating a suitable substrate that can form a stable tertiary carbocation, such as 2-(2-methoxyphenyl)propan-2-ol, with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid.[3][4] The resulting N-alkyl amide can then be hydrolyzed to the desired primary amine.

Q2: I am considering a reductive amination approach. What are the key considerations?

Reductive amination is another viable route, typically involving the reaction of a ketone (2-(2-methoxyphenyl)acetone) with an ammonia source, followed by reduction of the intermediate imine.

-

Key Considerations:

-

Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they are selective for the imine over the ketone.[9][10] Sodium borohydride (NaBH4) can also be used, but the imine must be pre-formed as NaBH4 can also reduce the starting ketone.[9]

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol.[9] The pH of the reaction mixture should be slightly acidic to facilitate imine formation without deactivating the amine nucleophile.

-

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information about your compound.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your product.

-

Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bonds of the amine and the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product.[11][12]

III. Visualizing the Process

To further aid in understanding the potential challenges, the following diagrams illustrate a hypothetical troubleshooting workflow and a plausible reaction mechanism.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting the synthesis.

Plausible Ritter Reaction Mechanism

Caption: A simplified mechanism for the Ritter reaction.

IV. References

-

Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. (2022). National Center for Biotechnology Information. [Link]

-

Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2015). ResearchGate. [Link]

-

Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

-

Ritter Reaction. NROChemistry. [Link]

-

Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

-

Critical Review Report: 2-MEO-diphenidine 2-MXP. (2020). World Health Organization. [Link]

-

Ritter reaction. Wikipedia. [Link]

-

Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2015). PubMed. [Link]

-

Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. (2022). ResearchGate. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]

-

An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. [Link]

-

Ritter Reaction. (2022). YouTube. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Recovery of amines from by-product chloride salts. Google Patents.

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

Application Note – Reductive Amination. Synple Chem. [Link]

-

Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]

-

Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

-

(2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. [Link]

-

Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. [Link]

-

Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. [Link]

-

DOI-NBOMe. Wikipedia. [Link]

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. [Link]

Sources

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. cdn.who.int [cdn.who.int]

- 12. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxyphenyl)propan-2-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of each step, and offer practical solutions to optimize your reaction outcomes.

Section 1: Synthetic Strategy Overview

The synthesis of the target tertiary amine, 2-(2-methoxyphenyl)propan-2-amine, can be approached via several established methodologies. The two most robust and commonly employed routes are the Ritter Reaction pathway, starting from the corresponding tertiary alcohol, and the Reductive Amination pathway, starting from a ketone. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Below is a high-level overview of these two primary synthetic workflows.

Figure 1: High-level overview of the primary synthetic routes to 2-(2-Methoxyphenyl)propan-2-amine hydrochloride.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The solutions provided are based on mechanistic principles and established laboratory practices.

FAQ 1: Ritter Reaction Pathway Issues

Question: I am attempting the Ritter reaction starting from 2-(2-methoxyphenyl)propan-2-ol, but I'm getting very low yields of the desired amide. My main observation is the recovery of starting material and the formation of a non-polar byproduct. What's going wrong?

Answer: This is a classic issue in Ritter reactions and typically points to two potential problems: inefficient carbocation formation or a competing elimination reaction.

-

Causality - Inefficient Carbocation Formation: The Ritter reaction's first step is the acid-catalyzed formation of a stable tertiary carbocation from the alcohol.[1][2][3] If the acid is not strong enough or is present in substoichiometric amounts, this equilibrium will favor the starting alcohol.

-

Solution: Ensure you are using a strong protic acid like concentrated sulfuric acid (H₂SO₄) or perchloric acid. The acid often serves as both catalyst and solvent, so using it in excess is common. Acetic acid is generally not strong enough for this transformation.

-

-

Causality - Competing E1 Elimination: The tertiary carbocation intermediate is susceptible to deprotonation, leading to the formation of an alkene (2-(2-methoxyphenyl)prop-1-ene). This is the non-polar byproduct you are likely observing. This side reaction is favored at higher temperatures.

-

Solution:

-

Temperature Control: Run the reaction at a lower temperature. Start the addition of the alcohol to the acid/nitrile mixture at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating unless you have confirmed the reaction is stalled.

-

Order of Addition: Add the alcohol slowly to a pre-cooled mixture of the nitrile and acid. This ensures the carbocation forms in the presence of a high concentration of the nitrile nucleophile, favoring the desired addition over elimination.

-

-

Question: The hydrolysis of my intermediate amide, N-(2-(2-methoxyphenyl)propan-2-yl)acetamide, is incomplete. How can I drive this reaction to completion?

Answer: Amide hydrolysis, especially of sterically hindered amides, can be sluggish and requires forcing conditions.

-

Causality - Steric Hindrance & Reversibility: The tertiary alkyl group attached to the nitrogen sterically hinders the approach of both hydroxide and hydronium ions. Under basic conditions, the deprotonation of the N-H can occur, but the subsequent nucleophilic attack on the carbonyl is slow. Under acidic conditions, the reaction is an equilibrium process.

-

Solution:

-

Forcing Basic Hydrolysis: Use a higher concentration of NaOH or KOH (e.g., 6-10 M) and a co-solvent like ethylene glycol or DMSO to increase the reaction temperature significantly (e.g., >150°C). This provides the necessary activation energy to overcome the steric barrier.

-

Forcing Acidic Hydrolysis: Refluxing in concentrated HCl (6-12 M) is a common method. The use of a large excess of aqueous acid helps drive the equilibrium towards the products. Monitor the reaction by TLC or LC-MS until the amide starting material is fully consumed.

-

-

FAQ 2: Reductive Amination Pathway Issues

Question: I am trying the one-pot reductive amination of 2'-methoxyacetophenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN), but my primary product is the alcohol, 1-(2-methoxyphenyl)ethanol. How can I favor amine formation?

Answer: This outcome indicates that the reduction of the ketone carbonyl is occurring faster than the formation of the imine/enamine intermediate.

-

Causality - Competing Reduction vs. Imine Formation: Reductive amination is a tandem reaction where a ketone first reacts with an amine source (here, ammonia from ammonium acetate) to form an imine, which is then reduced.[4][5] Sodium cyanoborohydride is a selective reducing agent that reduces imines much faster than ketones at mildly acidic pH.[4] However, if the imine formation is slow or the pH is not optimal, the direct reduction of the ketone can become a significant competing pathway.

-

Solution:

-

pH Control: The key is maintaining a pH between 6 and 7. Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. At high pH, the catalyst for imine formation is absent. Use a buffer or add a small amount of glacial acetic acid to your reaction mixture to maintain this optimal pH range.

-

Pre-formation of the Imine: Consider a two-step approach. First, stir the 2'-methoxyacetophenone with a large excess of the ammonia source (e.g., ammonia in methanol or high concentration of ammonium acetate) for several hours to allow the imine equilibrium to be established. Then, add the reducing agent.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective for reductive aminations of ketones as it is less basic and can be used in stoichiometric amounts without the need for strict pH control.

-

-

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

This protocol is a two-step process starting from the commercially available 2'-methoxyacetophenone.

Step A: Synthesis of 2-(2-Methoxyphenyl)propan-2-ol

| Reagent | MW ( g/mol ) | Equiv. | Amount | Notes |

| Magnesium Turnings | 24.31 | 1.2 | (e.g., 1.46 g) | Activate with iodine if necessary. |

| 2-Bromoanisole | 187.04 | 1.0 | (e.g., 9.35 g) | Ensure anhydrous conditions. |

| Acetone | 58.08 | 1.1 | (e.g., 4.0 mL) | Ensure anhydrous. |

| Anhydrous THF | - | - | (e.g., 100 mL) | Solvent. |

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add the magnesium turnings to the flask.

-

Dissolve the 2-bromoanisole in 30 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 5 mL) to the magnesium and wait for the Grignard reaction to initiate (cloudiness, gentle reflux).

-

Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure full formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the acetone, dissolved in 20 mL of anhydrous THF, dropwise via the dropping funnel.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (approx. 50 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can often be used in the next step without further purification.

Step B: Ritter Reaction and Final Salt Formation

| Reagent | MW ( g/mol ) | Equiv. | Amount | Notes |

| 2-(2-Methoxyphenyl)propan-2-ol | 166.22 | 1.0 | (e.g., 5.0 g) | From Step A. |

| Acetonitrile | 41.05 | 5.0 | (e.g., 6.2 mL) | Reagent and solvent. |

| Conc. Sulfuric Acid (98%) | 98.08 | - | (e.g., 20 mL) | Catalyst and solvent. Caution! |

| NaOH (for hydrolysis) | 40.00 | - | (e.g., 30% w/v aq) | For amide hydrolysis. |

| HCl in Ether/Dioxane | - | - | - | For final salt formation. |

Procedure:

-

In a flask cooled to 0°C, add the acetonitrile followed by the slow, dropwise addition of concentrated sulfuric acid with vigorous stirring. (EXTREME CAUTION: Highly exothermic).

-

Slowly add the 2-(2-methoxyphenyl)propan-2-ol to the cold acid/nitrile mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for 4-6 hours (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g).

-

Neutralize the mixture with a cold, concentrated NaOH solution until it is strongly basic (pH > 12). This will initially precipitate the amide.

-

To hydrolyze the amide, heat the basic mixture to reflux for 12-24 hours.

-

After cooling, extract the free amine with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude amine in a minimal amount of cold diethyl ether and add a solution of HCl in ether or dioxane dropwise until precipitation ceases.

-

Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

Section 4: Mechanism Deep Dive

Understanding the reaction mechanism is crucial for effective troubleshooting. The Ritter reaction proceeds through a well-established pathway involving a key nitrilium ion intermediate.

Figure 2: Step-by-step mechanism of the Ritter Reaction, including the common elimination side reaction.[1][3][6]

Section 5: Purification Center

Issue: My final amine hydrochloride salt is off-color (yellow or brown) and shows minor impurities by NMR.

Solution: The free amine is often susceptible to air oxidation, which can cause discoloration. Furthermore, neutral byproducts from the reaction may be trapped in the salt.

-

Free-Basing and Re-extraction: Dissolve the crude hydrochloride salt in water and basify with 2M NaOH until pH > 12. Extract the liberated free amine into a clean organic solvent like dichloromethane or ether. This step will leave any water-soluble impurities and salts behind in the aqueous layer. Wash the organic layer with brine, dry thoroughly with Na₂SO₄ or MgSO₄, and filter.

-

Charcoal Treatment: If the free amine solution is still colored, you can stir it with a small amount of activated charcoal for 15-20 minutes, then filter through a pad of celite to remove the charcoal and adsorbed color impurities.

-

Re-precipitation of the Salt: After obtaining a clean, colorless solution of the free amine, re-precipitate the hydrochloride salt as described in the final step of the protocol. This process of salt formation and isolation is a powerful purification technique.

-

Recrystallization: If impurities persist, the final hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.

Issue: I am having trouble purifying the amine by column chromatography.

Answer: Basic amines often interact strongly with acidic silica gel, leading to peak tailing and poor separation.[7]

-

Solution 1: Use a Treated Stationary Phase: Employ amine-functionalized silica (KP-NH) or alumina for your column.[7] These stationary phases minimize the acid-base interactions that cause tailing.

-

Solution 2: Modify the Mobile Phase: If using standard silica gel, add a small amount of a competing amine, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.

References

-

Singh, P. K., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

- Theil, F. (1981). Purification of tertiary amines using an adsorbent. US Patent 4,255,356.

- Theil, F., et al. (1980). Process for the purification of tertiary amines. EP Patent 0007983A1.

-

Biotage. (2023). Is there an easy way to purify organic amines?. Biotage Resource. Available at: [Link]

-

Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

-

Wikipedia. Ritter reaction. Available at: [Link]

-

Singh, P. K., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

-

Kitamura, M., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Chemistry Portal. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). The Ritter Reaction Mechanism. YouTube. Available at: [Link]

-

Filo. (2023). The Ritter reaction is especially valuable for the synthesis of 3° alkanamines. Available at: [Link]

-

Chemistry Steps. Preparation of Amines. Available at: [Link]

-

PubChem. 2-(2-methoxyphenyl)propan-2-ol. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

NROChemistry. Ritter Reaction. Available at: [Link]

-

OpenOChem Learn. Ritter Reaction. Available at: [Link]

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

ResearchGate. (2014). Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. Available at: [Link]

Sources

- 1. Ritter Reaction [organic-chemistry.org]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Ritter Reaction | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biotage.com [biotage.com]

identifying and removing common impurities in 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

Case Reference: CAS 1338222-50-6 | Classification: Hindered Benzylic Amine | Status: Active

Executive Summary & Molecule Profile

Target Molecule: 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

Common Name: o-Methoxy-

The Core Challenge: Synthesizing and purifying this compound presents a "perfect storm" of chemical challenges. The tertiary benzylic position is thermodynamically prone to elimination , leading to alkene impurities that are difficult to separate from the amine salt due to encapsulation (trapping) within the crystal lattice. Furthermore, the steric bulk of the gem-dimethyl group hinders salt formation, often resulting in hygroscopic gums rather than crystalline solids.

This guide addresses the three most common impurities:

-

Impurity A (The Olefin): 1-Isopropenyl-2-methoxybenzene (Elimination Product).

-

Impurity B (The Alcohol): 2-(2-Methoxyphenyl)propan-2-ol (Unreacted Precursor/Hydrolysis Product).

-

Impurity C (The Amide): N-Acetyl intermediate (Incomplete Ritter hydrolysis).

Impurity Formation Pathways (Root Cause Analysis)

Understanding how these impurities form is the first step to removal. The following diagram illustrates the competitive pathways during the standard synthesis (typically via Grignard addition followed by Ritter reaction or direct amination).

Figure 1: Mechanistic pathways leading to common impurities. Note that the "Alkene" is a thermodynamic sink, meaning once formed, it will not revert to the amine.

Troubleshooting Guides & FAQs

Scenario 1: The "Sticky Salt" Phenomenon

User Report: "I added HCl in dioxane to my free base, but instead of a white powder, I got a yellow, sticky gum that won't crystallize."

Diagnosis: This is usually caused by Impurity A (The Olefin) acting as a plasticizer, or the presence of residual water/alcohol. The tertiary amine salt is highly soluble in polar protic solvents.

Corrective Protocol:

-

Free Base Regeneration: Do not attempt to recrystallize the gum directly. Dissolve it in water, basify with 2M NaOH (pH > 12), and extract into Methyl tert-butyl ether (MTBE) .

-

Why MTBE? It is less polar than ethyl acetate and dissolves the non-basic alkene impurity while allowing the amine to be extracted.

-

-

Acid Wash (The "Trick"): Wash the MTBE layer with 0.5M HCl (carefully controlled stoichiometry).

-

Note: The neutral alkene (Impurity A) will stay in the MTBE. The amine will move to the water.

-

Discard the organic layer.

-

-

Reprecipitation: Basify the aqueous layer again, extract into fresh diethyl ether (anhydrous), dry over MgSO₄, and then add HCl gas or HCl/Ether.

Scenario 2: Persistent HPLC Peak at RRT 1.2

User Report: "My HPLC shows a persistent peak eluting just after the main product. It doesn't disappear after acid-base extraction."

Diagnosis: This is likely Impurity C (The Amide) if a Ritter reaction was used. Amides are weak bases; they can sometimes protonate and drag into the aqueous phase during extraction, or they have poor solubility in the washing solvent.

Corrective Protocol:

-

Hydrolysis Push: Reflux the crude material in 20% NaOH/Ethylene Glycol for 4 hours. The high temperature is required to hydrolyze the sterically hindered amide bond.

-

Polishing Recrystallization:

-

Solvent System: Isopropanol (IPA) + Diethyl Ether.

-

Method: Dissolve the HCl salt in minimum hot IPA. Add Ether until turbid. Cool slowly to 4°C. The amide is usually more soluble in the mother liquor than the salt.

-

Scenario 3: Low Assay / High Weight

User Report: "The yield is >100%, and the melting point is broad (180-195°C)."

Diagnosis: Trapped solvent or Impurity B (The Alcohol) . The tertiary alcohol can co-crystallize or form hydrogen-bonded clusters with the amine salt.

Corrective Protocol:

-

Trituration: Slurry the solid in hot Ethyl Acetate (refluxing). The amine HCl salt is insoluble in hot EtOAc, but the alcohol and many organic impurities are soluble. Filter while hot.

Detailed Purification Workflow

Use this decision tree to determine the optimal purification strategy based on your current crude state.

Figure 2: Purification Decision Tree. "Trituration" is the preferred method for removing trapped alcohols, while Acid/Base extraction is mandatory for alkene removal.

Analytical Data & Specifications

To validate your purification, compare your results against these standard parameters.

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | Yellowing indicates oxidation or alkene presence. |

| Melting Point | 215°C - 218°C (Dec) | Capillary | Sharp range (< 2°C) indicates high purity. |

| HPLC Purity | > 99.5% Area | C18 Reverse Phase | Mobile Phase: ACN/Water (0.1% TFA). |

| 1H NMR | DMSO- | Look for alkene peaks at | |

| Solubility | Soluble: Water, MeOH, EtOHInsoluble: Ether, Hexane, EtOAc | Visual | Use this solubility profile for trituration. |

HPLC Method Parameters (Recommended)

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 210 nm (Amine absorption is weak; 210 nm captures the phenyl ring).

-

Gradient: 10% B to 90% B over 20 mins (A: Water + 0.1% H3PO4; B: Acetonitrile).

References

-

Ritter Reaction Mechanism & Impurities

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

-

-

Purification of Hindered Amines

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization and Purification).

-

-

Synthesis of Phenethylamine Derivatives

-

Krimen, L. I., & Cota, D. J. (2011). The Ritter Reaction. Organic Reactions, 17, 213–325. (Detailed discussion on side products including olefins).

-

- Alsante, K. M., et al. (2003). Impurity Profiles of Drug Substances and Drug Products. Advanced Drug Delivery Reviews, 55, 1150.

Disclaimer: This guide is intended for qualified research personnel only. Always review the Safety Data Sheet (SDS) for CAS 1338222-50-6 before handling.

resolving poor solubility of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride for biological assays

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Paradox of the Salt Form: Users frequently report precipitation issues with 2-(2-Methoxyphenyl)propan-2-amine hydrochloride , despite it being a salt.[1] While hydrochloride (HCl) salts are designed to improve aqueous solubility, this specific molecule presents a unique challenge:

-

Lipophilicity: The ortho-methoxy group and the gem-dimethyl (propan-2-amine) backbone create a highly lipophilic "grease ball" structure that fights against the hydration energy of the ammonium cation.

-

Common Ion Effect: In biological buffers like PBS or DMEM, the high concentration of chloride ions (~140 mM) suppresses the dissociation of the HCl salt, lowering its solubility limit (

) significantly compared to pure water.[2] -

Steric Hindrance: The amine is attached to a tertiary carbon.[1] This steric bulk can hinder the effective solvation of the cationic headgroup, making the salt less stable in solution than typical primary amines.

This guide provides a validated workflow to bypass these thermodynamic barriers.

Diagnostic: Is It Insoluble or Just Slow?

Before altering your protocol, confirm the nature of the issue.

-

Scenario A: "The Floating Flakes"

-

Scenario B: "The Cloudy Crash"

Stock Solution Preparation (The "Golden" Standard)

Recommendation: Do NOT use water or PBS for stock solutions >10 mM, even for the HCl salt.[2] Use Dimethyl Sulfoxide (DMSO) .[1][2][3][4]

Why DMSO for a Salt?

While counterintuitive, DMSO is the superior choice for stock preparation of lipophilic salts intended for biological assays.[2]

-

Dielectric Constant: DMSO (

) is polar enough to solvate the ionic pair but organic enough to solvate the lipophilic aromatic ring. -

Sterility: DMSO is bacteriostatic at high concentrations.[1][2]

-

Cryoprotection: DMSO stocks can be frozen (-20°C) with less risk of crystal precipitation upon thawing compared to aqueous stocks.[1][2]

Validated Stock Protocol

-

Calculate: Target a stock concentration of 10 mM to 50 mM . Avoid going higher (e.g., 100 mM) to prevent saturation issues during storage.[1][2]

-

Weigh: Weigh the HCl salt into a glass vial (avoid polystyrene, which DMSO attacks).

-

Dissolve: Add analytical grade (≥99.9%) DMSO.

-

Vortex: Vortex vigorously for 30 seconds.

-

Inspect: Hold against a dark background. The solution must be crystal clear.

-

Sonicate: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

The "Crash-Out" Mechanism & Prevention

When you pipette a 50 mM DMSO stock directly into cell culture media, you create a local environment where the solubility drops exponentially.[2]

The Science of Precipitation

-

Common Ion Effect: Media contains ~0.14 M NaCl.[1][2] The excess

shifts the equilibrium -

pH Shock: If your stock is acidic (due to the HCl salt) and you add it to unbuffered water, it dissolves.[1][2] But in buffered media (pH 7.4), the equilibrium may shift toward the free base if the pKa is close to 7.4-8.[2]0. The free base of this molecule is an oil/solid with near-zero water solubility.[1]

Workflow Visualization: The Solubility Decision Tree

Caption: Decision logic for solvent selection and dilution strategy. Red paths indicate high-risk workflows leading to precipitation.[1]

Step-by-Step Protocol: The Intermediate Dilution Method

To avoid "crashing out," use an intermediate dilution step.[1][2] This pre-dilutes the DMSO and lowers the concentration gradient before the compound hits the complex media salts.

Materials

-

Stock: 50 mM Compound in DMSO.

-

Intermediate Buffer: PBS (Phosphate Buffered Saline) or Serum-Free Media.[1][2]

-

Assay Media: Complete media (with FBS).

Protocol

-

Prepare Intermediate Plate (10x Conc):

-

Goal: Create a solution that is 10x your final assay concentration, containing 1-5% DMSO.

-

Example: For a 10 µM final assay concentration, prepare a 100 µM intermediate.

-

Pipette 2 µL of 50 mM Stock into 998 µL of warm (37°C) PBS/Media.

-

CRITICAL: Vortex immediately upon addition. Do not let the DMSO drop sit at the bottom.

-

-

Visual Check:

-

Final Addition (1x Conc):

Data Table: Solubility Limits & Solvent Tolerance

| Parameter | Value / Limit | Notes |

| Max Solubility (Water) | < 5 mM (Est.) | Highly dependent on temperature and pH.[1][2] |

| Max Solubility (DMSO) | > 100 mM | Recommended stock concentration: 10-50 mM.[1][2] |

| Max DMSO in Assay | 0.1% - 0.5% | >0.5% can induce cytotoxicity or membrane permeabilization artifacts [1].[1] |

| Precipitation Risk pH | pH > 7.8 | Alkaline conditions favor the insoluble free base.[1] |

| Precipitation Risk Ions | High | PBS, DMEM, RPMI (Common Ion Effect).[1][2] |

Troubleshooting FAQ

Q: Can I acidify the media to keep it soluble? A: No. While lowering pH improves solubility of the amine salt, most biological assays require pH 7.2–7.6. Acidifying below pH 7.0 will stress cells and skew data.[1][2] If the compound precipitates at pH 7.4, you must lower the concentration, not the pH.

Q: I see crystals after 24 hours of incubation. Is my data valid?

A: Likely No. Crystallization changes the effective concentration (

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally inferior for this application.[1] It evaporates rapidly (changing stock concentration) and is often more cytotoxic than DMSO at equivalent percentages.[1][2] Stick to DMSO unless your specific assay forbids it.[1][2]

References

-

Assay Guidance Manual (NCBI) . DMSO Tolerance and Solvent Effects in Biological Assays.[1][2][3][4][5] Source: [Link]

-

Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.[1][2] (Discusses the Common Ion Effect on HCl salts). Source: [Link]

-

Lipinski, C. A. (2000).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] Source: [Link]

Sources

Validation & Comparative

spectroscopic analysis to confirm the structure of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

Technical Comparison Guide: Structural Validation of 2-(2-Methoxyphenyl)propan-2-amine HCl

Executive Summary & Strategic Context

Target Analyte: 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

CAS Registry (Base): 1338222-50-6 (Generic reference for the base structure)

Formula: C

In pharmaceutical development and forensic analysis, the structural validation of 2-(2-Methoxyphenyl)propan-2-amine HCl (hereafter 2-OMe-PPA ) presents a specific "Regioisomer Challenge." The primary risk is misidentification against its positional isomers: the meta (3-OMe) and para (4-OMe) analogues. While Mass Spectrometry (MS) is the standard for detection, it often fails to differentiate these isobaric regioisomers due to identical fragmentation patterns (base peak m/z 72).

This guide objectively compares the "performance" of three spectroscopic methodologies—1D NMR , 2D NMR , and Single Crystal XRD —in providing unambiguous structural confirmation.

Comparative Analysis of Validation Methods

The following table contrasts the efficacy of analytical techniques in distinguishing 2-OMe-PPA from its para-isomer (4-OMe-PPA), the most common impurity.

| Feature | Method A: 1D | Method B: 2D NMR (NOESY/HSQC) | Method C: Single Crystal XRD |

| Differentiation Power | High (Distinct aromatic patterns) | Very High (Spatial connectivity) | Absolute (3D Atom mapping) |

| Sample Requirement | ~5–10 mg (Dissolved) | ~20 mg (Dissolved) | High-quality single crystal |

| Time to Result | < 15 Minutes | 1–4 Hours | 24–48 Hours |

| Cost Efficiency | Low Cost | Medium Cost | High Cost |

| Key Limitation | Signal overlap in crude mixtures | Requires skilled interpretation | Crystal growth can be difficult |

| Best For | Routine QC & Purity Check | Structure Elucidation | Regulatory Submission |

Detailed Spectroscopic Signatures

A. The "Fingerprint" Region: Aromatic Proton Analysis

The most critical differentiator between the target (2-OMe) and the alternative (4-OMe) is the symmetry of the aromatic ring.

-

Target (2-OMe-PPA): The ortho-substitution breaks the symmetry of the benzene ring. You will observe four distinct aromatic signals (or a complex 4-proton multiplet system) corresponding to positions 3, 4, 5, and 6.

-

Alternative (4-OMe-PPA): The para-substitution creates a plane of symmetry. You will observe a characteristic AA'BB' system (two "doublets" integrating to 2H each).

B. Diagnostic Data Table (Predicted Shifts in DMSO-d )

| Moiety | Target: 2-OMe-PPA (HCl) | Alternative: 4-OMe-PPA (HCl) | Mechanistic Insight |

| Amine (-NH | Ammonium protons are exchangeable; shift varies with concentration/water. | ||

| Aromatic (Ar-H) | CRITICAL: The ortho isomer lacks the symmetry of the para isomer. | ||

| Methoxy (-OCH | Slight downfield shift in ortho due to steric compression and deshielding. | ||

| Gem-Dimethyl | The ortho-OMe group exerts a steric/electronic field effect on the adjacent alkyl chain. |

Experimental Protocols

Protocol 1: Self-Validating NMR Analysis

Goal: Confirm regio-chemistry without external standards.

-

Sample Prep: Dissolve 10 mg of 2-OMe-PPA HCl in 0.6 mL of DMSO-d

.-

Why DMSO? CDCl

often causes broadening of the ammonium salt protons. DMSO ensures sharp signals for the -NH

-

-

Acquisition:

-

Run standard proton (1H) with 16 scans.

-

Run 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

-

-

Validation Logic (The "Ortho-Check"):

-

Irradiate the Methoxy singlet (~3.8 ppm).

-

Positive Result (2-OMe): You must see NOE enhancement of one aromatic proton (position 3) AND the Gem-dimethyl group (due to proximity in the ortho position).

-

Negative Result (4-OMe): Irradiation of methoxy enhances only the aromatic protons (positions 3,5). No interaction with the dimethyl group is possible across the ring.

-

Protocol 2: Crystal Growth for XRD (The "Gold Standard")

Goal: Absolute configuration and salt stoichiometry confirmation.

-

Solvent System: Ethanol/Diethyl Ether vapor diffusion.

-

Procedure:

-

Dissolve 50 mg of the HCl salt in minimal warm absolute ethanol (~0.5 mL).

-

Place in a small inner vial.

-

Place the inner vial into a larger jar containing diethyl ether. Cap tightly.

-

Allow to stand undisturbed at 4°C for 3–5 days.

-

-

Observation: Look for prismatic, colorless needles.

-

Data Check: Verify the presence of the Chloride counter-ion in the lattice to confirm the stoichiometry is 1:1.

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for confirming the structure, highlighting the "Stop Criteria" where further testing is unnecessary.

Figure 1: Analytical Decision Tree for Structural Confirmation. Note that MS is insufficient for regioisomer differentiation, necessitating NMR analysis.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for NMR interpretation of aromatic substitution patterns).

-

Aalberg, L., et al. (2003).[2][3] "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines." Journal of Chromatographic Science, 41(5), 227-233.[3] Link (Demonstrates the difficulty of MS differentiation for phenethylamine regioisomers).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11534069, 2-(2-Methoxyphenyl)propan-2-amine. Link

-

Awad, T., et al. (2010).[2] "GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines." Journal of Chromatographic Science. (Provides comparative spectral data for analogous regioisomeric systems).

Sources

- 1. Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

This guide provides a detailed comparative analysis of the cross-reactivity of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride with a panel of structurally related compounds. Immunoassays are a cornerstone of high-throughput screening in clinical and forensic toxicology; however, their utility is contingent on understanding the specificity of the antibodies employed. Cross-reactivity with structurally similar molecules can lead to false-positive results, necessitating costly and time-consuming confirmatory analyses.[1][2] This document outlines a comprehensive experimental framework for evaluating antibody specificity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). We present detailed protocols, experimental data, and an in-depth discussion of the structural determinants of cross-reactivity. This guide is intended for researchers, scientists, and drug development professionals who rely on immunoassay data and require a deeper understanding of assay limitations and the principles of analytical method validation.

Introduction to Cross-Reactivity in Bioanalysis

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative.[3][4] The analysis of such compounds in biological matrices often begins with a screening test, typically an immunoassay, designed for speed and sensitivity. The core principle of an immunoassay is the specific binding of an antibody to its target analyte.[5] However, antibodies may also bind to other compounds that share similar structural features or epitopes, a phenomenon known as cross-reactivity.[6] This can be particularly problematic when dealing with designer drugs, metabolites, or analogs that were not part of the original assay development.

Understanding the potential for cross-reactivity is a critical component of analytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in the International Council for Harmonisation (ICH) guidelines.[7][8][9] A thorough cross-reactivity study defines the specificity of an assay and helps in the accurate interpretation of screening results.[1] This guide provides the scientific rationale and a practical workflow for conducting such a study.

Rationale for Test Compound Selection

The selection of compounds for a cross-reactivity panel is a critical step, driven by structural analogy and metabolic relevance. The goal is to challenge the assay with molecules that are most likely to cause interference in real-world samples. For this study, we selected compounds based on the following criteria:

-

Positional Isomers: Altering the position of the methoxy group on the phenyl ring can significantly impact antibody recognition. We included the 3-methoxy and 4-methoxy positional isomers to assess the steric and electronic influence of the substituent position.

-

Metabolic Derivatives: In vivo, drugs are often metabolized through processes like O-demethylation and hydroxylation.[10][11] We included 2-(2-Hydroxyphenyl)propan-2-amine (the O-desmethyl metabolite) and a potential hydroxylated analog to mimic common metabolic products.

-

Structural Analogs: Compounds with minor structural modifications, such as changes to the amine or alkyl chain, are important to test. Methoxyphenamine, which features an N-methyl group, was included for this purpose.[12]

-

Related Designer Drugs: The 2-methoxyphenyl moiety is present in other psychoactive substances, such as Methoxphenidine (MXP).[13] Given the structural overlap, MXP and its primary metabolite (Hydroxy-MXP) are plausible cross-reactants.[10][11]

Caption: Structural relationships between the target analyte and selected test compounds.

Experimental Design and Methodology

To quantify cross-reactivity, we employ a competitive ELISA format. This method is highly relevant as it is a common technology for initial drug screening.[14] The principle relies on the competition between the drug in the sample (or a standard) and a drug-enzyme conjugate for a limited number of antibody binding sites coated on a microplate well.

Scientific Rationale

The choice of a competitive ELISA is deliberate. In this format, a higher concentration of a cross-reacting compound in the sample will displace the enzyme conjugate, leading to a reduced signal. By comparing the concentration of a test compound required to cause 50% inhibition (the IC50) to the IC50 of the target analyte, we can calculate a quantitative measure of cross-reactivity. This approach is a standard in the field for validating the specificity of ligand-binding assays.

Experimental Workflow

Caption: Standard workflow for a competitive ELISA cross-reactivity study.

Detailed Experimental Protocol

-

Reagent Preparation :

-

Coating Buffer : 0.05 M Carbonate-Bicarbonate, pH 9.6.

-

Antibody Solution : Dilute capture antibody specific to 2-(2-Methoxyphenyl)propan-2-amine in Coating Buffer to a pre-optimized concentration.

-

Wash Buffer : Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer : 1% Bovine Serum Albumin (BSA) in PBS.

-

Assay Buffer : 0.1% BSA in PBST.

-

Standards : Prepare a serial dilution of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride (target analyte) in Assay Buffer, ranging from 0.1 ng/mL to 1000 ng/mL.

-

Test Compounds : Prepare serial dilutions for each related compound in Assay Buffer across a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

-

-

Plate Coating :

-

Add 100 µL of the Antibody Solution to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Blocking :

-

Aspirate the coating solution from the wells.

-

Wash the plate three times with 300 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

-

Competitive Reaction :

-

Wash the plate three times with Wash Buffer.

-

Add 50 µL of standard, blank, or test compound solution to the appropriate wells.

-

Add 50 µL of the pre-optimized drug-enzyme conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

-

Signal Development :

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.

-